3-Chloroisonicotinoyl chloride
Overview
Description
3-Chloroisonicotinoyl chloride is a chemical compound with the molecular formula C6H3Cl2NO. It is a derivative of isonicotinoyl chloride, where a chlorine atom is substituted at the third position of the pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 3-Chloroisonicotinoyl chloride typically involves the chlorination of isonicotinic acid or its derivatives. One common method is the reaction of isonicotinic acid with thionyl chloride (SOCl2) in the presence of a catalyst, which results in the formation of this compound . The reaction conditions usually require refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
3-Chloroisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 3-chloroisonicotinic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, thiols, and boronic acids. The major products formed depend on the specific nucleophile or coupling partner used in the reaction.
Scientific Research Applications
3-Chloroisonicotinoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is employed in the development of novel drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloroisonicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In medicinal chemistry, this reactivity is exploited to design inhibitors that can covalently modify enzyme active sites or other biological targets .
Comparison with Similar Compounds
3-Chloroisonicotinoyl chloride can be compared with other similar compounds such as:
Isonicotinoyl Chloride: Lacks the chlorine substitution at the third position, making it less reactive in certain nucleophilic substitution reactions.
Nicotinoyl Chloride: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
3-Nitroisonicotinoyl Chloride: Contains a nitro group instead of a chlorine atom, which significantly alters its electronic properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Biological Activity
3-Chloroisonicotinoyl chloride is a compound derived from isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. This compound has been explored for its effectiveness against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of related compounds:
Compound | Target Pathogen | Activity | Reference |
---|---|---|---|
This compound | Escherichia coli | Moderate | |
This compound | Staphylococcus aureus | Significant | |
This compound | Candida albicans | Weak |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it may induce apoptosis in cancer cells, particularly through the upregulation of caspases involved in programmed cell death. The following findings illustrate its anticancer potential:
- Mechanism of Action : The compound interacts with specific molecular targets that influence cell cycle regulation and apoptosis pathways. It has been noted to block the G1 phase of the cell cycle in certain cancer cell lines, leading to increased cell death rates .
- Case Study : A study evaluated the effects of various isonicotinoyl derivatives on cancer cell lines, showing that this compound induced apoptosis in over 50% of treated cells after 72 hours .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. The presence of the chloro group enhances its electrophilic character, allowing it to interact effectively with biological molecules. Comparative studies with similar compounds suggest that modifications to the isonicotinic core can significantly alter antimicrobial and anticancer potency .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Electrophilic Interactions : The chloro group facilitates nucleophilic attack by biological targets, leading to disruption of cellular processes.
- Gene Expression Modulation : Research indicates that this compound can influence the expression levels of genes involved in drug metabolism and apoptosis, which may enhance its therapeutic efficacy against resistant strains of bacteria and cancer cells .
Properties
IUPAC Name |
3-chloropyridine-4-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFUXXDGJSIQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.